Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One common approach involves reductive amination of a corresponding aldehyde or ketone intermediate with methylamine derivatives.
- Reaction Medium : Alcohol solvents such as methanol are preferred for solubility and reaction efficiency.
- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is frequently used due to its mild reducing properties and selectivity for imine reduction.
- Base Catalysts : Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are added to maintain a basic environment, enhancing reaction rates.
- Temperature : Reactions are typically conducted at room temperature to avoid side reactions.
- Impurity Control : Addition of iron sulfate (FeSO4·7H2O) can suppress side reactions involving cyanide ions.
This method allows for the direct conversion of pyrrolidinyl carbonyl precursors to the desired methylaminomethyl derivative with good yields and purity.
Table 1: Reductive Amination Conditions Summary
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Temperature | Room temperature |
| Additives | FeSO4·7H2O (to suppress side reactions) |
| Yield Range | Moderate to high (varies by substrate) |
Alkylation of Pyrrolidine Derivatives
Another method involves alkylation reactions where a pyrrolidine intermediate bearing a suitable leaving group is reacted with methylamine or its derivatives.
- Typical Alkylating Agents : Halomethyl derivatives such as bromomethyl or chloromethyl compounds.
- Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane are used.
- Bases : Potassium carbonate or other inorganic bases to deprotonate amines and promote nucleophilic substitution.
- Temperature and Time : Heating at 80°C for extended periods (e.g., 16 hours) is common to ensure complete reaction.
This method is effective for introducing the methylaminomethyl group onto the pyrrolidine ring after pyridazinyl substitution.
Table 2: Alkylation Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | DMF or dichloromethane |
| Base | Potassium carbonate |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | Moderate (~49% reported in related analogues) |
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
For the attachment of the pyridazin-3-yl group to the pyrrolidine ring, palladium-catalyzed Suzuki cross-coupling reactions are employed.
- Catalysts : Palladium species such as PdCl2(dppf) are common.
- Coupling Partners : Boronic acid or boronic acid pinacol esters of pyridazinyl groups with halogenated pyrrolidine derivatives.
- Solvents : Toluene or dichloromethane.
- Bases : Organic bases or inorganic bases to facilitate the coupling.
- Temperature : Elevated temperatures (e.g., 100°C) for 12-20 hours.
This method provides regioselective and efficient formation of the pyridazinyl-pyrrolidine bond.
Detailed Research Findings and Notes
- The Curtius rearrangement has been used in related syntheses to prepare intermediates with carbamate protection, which can be deprotected to yield the free amine. This method involves diphenylphosphoryl azide (DPPA), triethylamine, and mixed solvents such as t-butanol and toluene.
- The yields of amine intermediates using one-pot Curtius rearrangement are around 60%, with some contamination from phosphorus salts.
- Reductive amination reactions benefit from the presence of tertiary amine bases and mild reducing agents to avoid side reactions and improve product purity.
- Alkylation reactions in DMF with potassium carbonate and heating provide moderate yields and are suitable for introducing methylaminomethyl groups.
- Suzuki coupling reactions are well-established for attaching pyridazinyl moieties to heterocyclic amines, with palladium catalysts and boronic acid derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | NaBH3CN, DABCO, MeOH, room temp | Mild conditions, good selectivity | Requires aldehyde/ketone precursor |
| Alkylation | Methyl halide, K2CO3, DMF, 80°C, 16 h | Straightforward, scalable | Moderate yields, long reaction times |
| Suzuki Coupling | Pd catalyst, boronic acid, toluene, 100°C, 12-20 h | High regioselectivity, versatile | Requires expensive catalysts, elevated temp |
| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | One-pot carbamate formation | Phosphorus salt impurities, moderate yield |
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Structural Information
The compound features a pyridazine ring and a pyrrolidine moiety, which contribute to its chemical reactivity and interaction with biological systems. The SMILES representation is: CNCC1CCCN1C2=NN=CC=C2 .
Pharmaceutical Development
This compound has potential applications in pharmaceutical research, particularly in drug discovery and development. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Case Studies
- Antidepressant Activity: Preliminary studies have indicated that compounds with similar structures exhibit antidepressant effects. Research focusing on the synthesis of derivatives of this compound may lead to the development of new antidepressant agents.
Neuroscience Research
The compound's ability to cross the blood-brain barrier suggests it may be useful in neuroscience research, particularly in studying neurodegenerative diseases or cognitive enhancement.
Case Studies
- Cognitive Function Improvement: Investigations into the effects of this compound on learning and memory processes in animal models could provide insights into its potential as a cognitive enhancer.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing other complex organic molecules.
Case Studies
- Synthesis of Novel Compounds: Researchers have utilized this compound to create novel derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine and pyrrolidine rings facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine with analogous compounds based on structural motifs, synthesis routes, and available data.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with pyridin-3-yl and cyclopropylamine substituents.
- Synthesis : Copper(I)-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in DMSO, yielding 17.9% product .
- Key Data :
- Comparison: Unlike the target compound, this analog lacks a pyrrolidine ring but shares a pyridine-derived heterocycle.
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Structure : Benzoimidazole core with pyridinyl and trifluoromethylimidazole substituents.
- Key Data :
- Comparison: This compound features multiple aromatic heterocycles (pyridine, imidazole, benzoimidazole), contrasting with the target’s monocyclic pyridazine and pyrrolidine. Its LC/MS data highlight stability under analytical conditions, a parameter absent for the target compound.
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
- Structure : Pyridine ring with pyrrolidin-3-yl-dimethylamine and amine substituents.
- Key Data: Synonyms: SCHEMBL529447, AKOS012465874. InChIKey: YMTSCQAEHHZTLJ-UHFFFAOYSA-N .
- Comparison: Shares a pyrrolidine ring and amine groups with the target compound but substitutes pyridazine with pyridine. The dimethylamino group may enhance solubility compared to the methylamine group in the target.
[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine
- Structure : Indole and pyridinylmethylamine moieties.
- Key Data: CAS: 883536-21-6. No spectral or synthetic details available .
- Both compounds share a methylamine group but differ in core heterocycles.
Discussion of Key Differences
- Heterocyclic Core : The target’s pyridazine ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyridine or pyrazole analogs, affecting solubility and binding interactions.
- Synthetic Challenges : The target compound lacks reported synthesis protocols, whereas analogs utilize copper catalysis or sulfonylation . Adapting these methods may require optimization for pyridazine stability.
- Biological Potential: Analogs like N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine show antimicrobial activity , suggesting the target compound’s amine and heterocyclic groups could be pharmacologically relevant if explored.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and pyridazine aromatic protons (δ 7.0–8.5 ppm). Confirm stereochemistry via coupling constants .
- HRMS : Validate molecular weight (e.g., m/z [M+H]+) with <2 ppm error .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?
Q. Advanced Research Focus
- Substituent Variation : Replace pyridazine with pyrimidine or pyridine to assess electronic effects on target binding (e.g., COX-2 inhibition ).
- Methylamine Modification : Introduce fluorinated or bulkier alkyl groups to probe steric and solubility impacts .
- Biological Assays : Test analogs in enzyme inhibition (e.g., Autotaxin ) or antimicrobial assays to correlate structural changes with activity.
What computational approaches predict the reactivity and binding interactions of this compound?
Q. Advanced Research Focus
- Docking Simulations : Model interactions with biological targets (e.g., Autotaxin’s active site ) using software like AutoDock.
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for functionalization .
- Machine Learning : Train models on reaction datasets to predict optimal conditions for derivatives .
How does this compound function as a ligand in coordination chemistry?
Advanced Research Focus
The pyrrolidine nitrogen and pyridazine ring act as chelating sites for transition metals (e.g., Zn²⁺, Cu²⁺). Stability constants can be determined via potentiometric titrations . Catalytic applications (e.g., asymmetric synthesis) require testing metal complexes in reactions like C–H activation . Compare performance with tris(pyridylmethyl)amine (TPMA) ligands to benchmark activity .
How should researchers address contradictory data in biological activity studies?
Q. Advanced Research Focus
- Selectivity Profiling : Use kinase panels to distinguish target-specific effects from off-target interactions (e.g., COX-2 vs. COX-1 inhibition ).
- Metabolic Stability Assays : Evaluate metabolite interference (e.g., oxidation by cytochrome P450) using liver microsomes .
- Dose-Response Analysis : Confirm activity trends across multiple concentrations to rule out assay artifacts .
What strategies mitigate stability issues during storage and handling?
Q. Basic Research Focus
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent amine oxidation .
- Lyophilization : Enhance shelf life by converting to stable salt forms (e.g., hydrochloride) .
- Degradation Monitoring : Use HPLC-MS to track impurities (e.g., N-oxide formation) over time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
